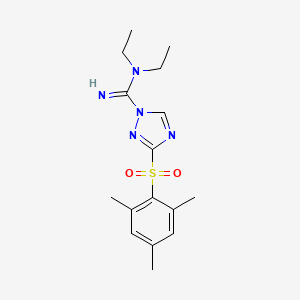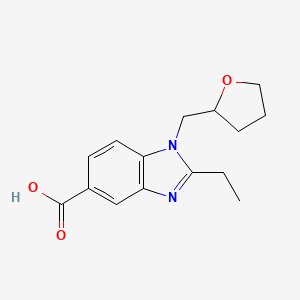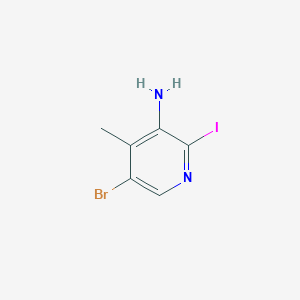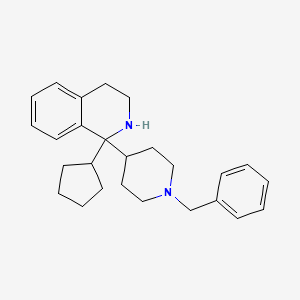
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a cyclopentyl-tetrahydroisoquinoline framework
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Cyclization: The next step involves the cyclization of 1-benzylpiperidine with cyclopentanone under acidic conditions to form the cyclopentyl-tetrahydroisoquinoline framework.
Final Assembly: The final step involves the coupling of the benzylpiperidine moiety with the cyclopentyl-tetrahydroisoquinoline framework using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents such as sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, forming smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It shows promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound has a similar benzylpiperidine moiety but differs in its hydrazide functional group.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: This compound contains a benzylpiperidine moiety and an indanone framework, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H34N2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-1-cyclopentyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C26H34N2/c1-2-8-21(9-3-1)20-28-18-15-24(16-19-28)26(23-11-5-6-12-23)25-13-7-4-10-22(25)14-17-27-26/h1-4,7-10,13,23-24,27H,5-6,11-12,14-20H2 |
InChI Key |
KPDOPSNYKNQJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(C3=CC=CC=C3CCN2)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


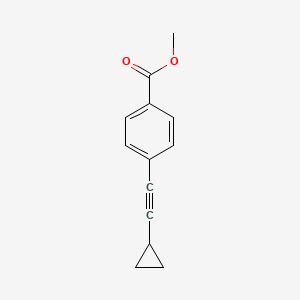
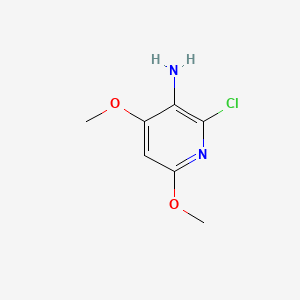
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
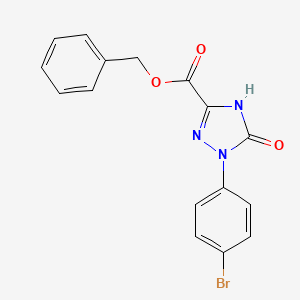
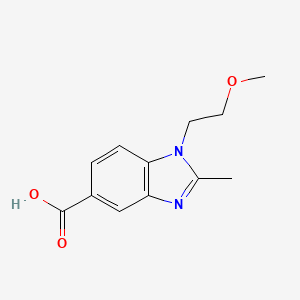
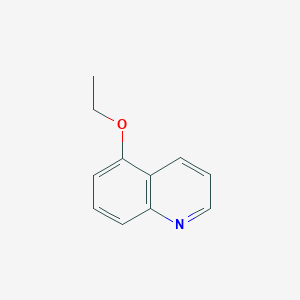
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)

![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
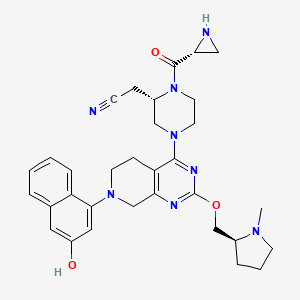
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
